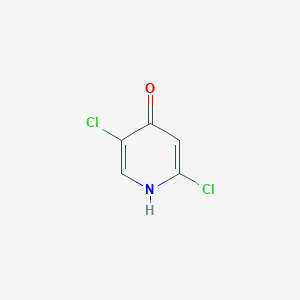

2,5-Dichloro-4-hydroxypyridine

Description

The exact mass of the compound 2,5-Dichloro-4-hydroxypyridine is 162.9591691 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dichloro-4-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-4-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKYZTVQNJPAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955928 | |

| Record name | 2,5-Dichloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847664-65-7, 343781-57-7 | |

| Record name | 2,5-Dichloro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847664-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4-hydroxypyridine

Introduction

2,5-Dichloro-4-hydroxypyridine, also known by its tautomeric name 2,5-dichloro-4(1H)-pyridone, is a halogenated heterocyclic organic compound of significant interest to researchers and professionals in drug development and organic synthesis. Its unique electronic and structural characteristics, arising from the interplay of the pyridine ring, chlorine substituents, and a hydroxyl group, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, offering insights into its behavior and potential applications. It is intended for an audience of researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.

The dual reactivity of 2,5-Dichloro-4-hydroxypyridine, stemming from the potential for nucleophilic substitution at the chlorinated positions and the reactivity of the 4-hydroxy group, allows for a wide range of chemical transformations. Furthermore, the prominent keto-enol tautomerism exhibited by the 4-hydroxypyridine moiety is a critical factor influencing its reactivity, solubility, and biological interactions. Understanding these fundamental properties is paramount for its effective utilization in the laboratory and in the design of novel chemical entities.

Chemical Structure and Tautomerism

2,5-Dichloro-4-hydroxypyridine exists as a dynamic equilibrium between two tautomeric forms: the enol form (2,5-dichloro-4-hydroxypyridine) and the keto form (2,5-dichloro-4(1H)-pyridone). This tautomerism is a key feature of its chemistry.[1][2][3] The equilibrium between these two forms is sensitive to the surrounding environment, particularly the solvent.[4][5][6]

In non-polar solvents, the hydroxy form may be more prevalent, while in polar, protic solvents and in the solid state, the pyridone form is generally favored due to its ability to form strong intermolecular hydrogen bonds.[5][6] The pyridone tautomer also benefits from the aromaticity of a charge-separated resonance contributor.[5]

Caption: Workflow for NMR-based tautomer analysis.

Synthesis and Reactivity Insights

While a specific, detailed synthesis protocol for 2,5-Dichloro-4-hydroxypyridine is not readily available in the searched literature, its synthesis can be conceptually approached through several established routes for substituted pyridines. A plausible approach could involve the chlorination of 4-hydroxypyridine or the hydroxylation of 2,5-dichloropyridine. The synthesis of 2,6-dihydroxypyridine from 2,6-dichloropyridine has been reported and could serve as a model for a similar transformation. [7] The reactivity of 2,5-Dichloro-4-hydroxypyridine is dictated by its functional groups. The chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. The 4-hydroxy group can undergo O-alkylation, O-acylation, or act as a directing group in electrophilic aromatic substitution, although the pyridine ring is generally electron-deficient. One source describes it as a strong oxidizing agent, suggesting it can participate in oxidation reactions, potentially for the synthesis of esters and peroxy esters. [8]

Conclusion

2,5-Dichloro-4-hydroxypyridine is a halogenated pyridine derivative with significant potential in synthetic chemistry and drug discovery. Its key physicochemical feature is the pronounced keto-enol tautomerism, which is highly dependent on the solvent environment. While comprehensive experimental data for all its properties are not yet available, this guide provides a robust framework based on its structure, data from analogous compounds, and predicted values. Researchers and scientists are encouraged to use this guide as a starting point and to perform their own experimental characterization to fully harness the potential of this versatile molecule.

References

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

Wikipedia. (2023). 2-Pyridone. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138639). Retrieved from [Link]

- Roering, A. W., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.

- MDPI. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(15), 3452.

-

The Good Scents Company. (n.d.). 4-hydroxypyridine. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2,5-Dichloro-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

-

ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Is a tautomer's stability compared with reference to its initial compound. Retrieved from [Link]

-

SciELO. (2004). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

Wikipedia. (2023). 2-Pyridone. Retrieved from [Link]

-

ResearchGate. (2025). Crystal structure of bis(4-pyridone)dichlorozinc(II), ZnCl2C5H5NO)2. Retrieved from [Link]

-

ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Dalton Transactions. Retrieved from [Link]

-

Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

-

Chegg. (2023). Include a copy of the 1H-NMR spectra for the product(2,5-dichloro-2,5-dimethylhexane). Annotate with. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 2,5-dichloro- (CAS 16110-09-1). Retrieved from [Link]

-

Purdue University. (n.d.). X-Ray Crystallography - Recent Publications. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

-

Wikipedia. (2023). 4-Pyridone. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (2025). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes.... Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone. Retrieved from [Link]

-

MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Furandione, 3,4-dichloro-. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Mass Spectrometry of Inorganic, Coordination and Organometallic Compounds. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138639) [np-mrd.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. biosynth.com [biosynth.com]

Biological activity of 2,5-Dichloro-4-hydroxypyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 2,5-Dichloro-4-hydroxypyridine Derivatives

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its ability to engage in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it a privileged structure in drug design. The 4-hydroxypyridine (or 4-pyridone) tautomer, in particular, has garnered significant attention due to its unique electronic properties and its capacity to act as a metal-chelating moiety. This technical guide provides a comprehensive exploration of the biological potential of 2,5-dichloro-4-hydroxypyridine derivatives. While direct literature on this specific substitution pattern is nascent, this document synthesizes data from closely related analogs to project a scientifically grounded perspective on its potential therapeutic applications. We will delve into the mechanistic basis for its likely activities as an anti-inflammatory agent, an anticancer therapeutic, and an antimicrobial compound, supported by structural-activity relationship (SAR) studies of related dichloropyridines and hydroxypyridones. This guide is intended to serve as a foundational resource for researchers looking to explore the therapeutic promise of this chemical class.

The 2,5-Dichloro-4-hydroxypyridine Scaffold: A Profile

The 2,5-dichloro-4-hydroxypyridine core presents a unique combination of features that are highly attractive for medicinal chemistry. The chlorine atoms at the 2 and 5 positions are expected to significantly modulate the electronic character of the pyridine ring, influencing its pKa and reactivity. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The 4-hydroxy group is in tautomeric equilibrium with the 4-pyridone form, a feature that is critical for some of the biological activities discussed herein, particularly those involving metal chelation.

Potential Anti-Inflammatory Activity via P2X7 Receptor Antagonism

One of the most promising avenues for 2,5-dichloro-4-hydroxypyridine derivatives is in the realm of inflammation. The purinergic P2X7 receptor (P2X7R) is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia.[2] Its activation is a key step in the inflammatory cascade, leading to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[3] Consequently, antagonists of the P2X7 receptor are of significant interest for the treatment of inflammatory diseases and neuropathic pain.[2][4]

Mechanistic Insights and Structure-Activity Relationships

Research on 3,5-dichloropyridine derivatives has provided compelling evidence for the role of the dichloropyridine scaffold in P2X7R antagonism.[5] A study optimizing a series of 3,5-dichloropyridine analogs found that the presence and position of the chlorine atoms were critical for activity.[6] Analogs lacking the dichloro substitution or with a 2,6-dichloro pattern showed significantly reduced antagonistic effects.[6] This underscores the importance of the specific electronic and steric profile conferred by the 3,5-dichloro substitution for effective binding to the P2X7 receptor.

It is highly probable that the 2,5-dichloro substitution pattern will also confer P2X7R antagonistic activity. The electron-withdrawing nature of the chlorine atoms is likely a key contributor to the interaction with the receptor. The 4-hydroxy group could further modulate this activity through additional hydrogen bonding interactions within the receptor's binding pocket.

Quantitative Data from 3,5-Dichloropyridine Analogs

To illustrate the potential potency, the following table summarizes the activity of optimized 3,5-dichloropyridine derivatives from a key study.[5]

| Compound | R Group | IC50 (nM) for hP2X7R | IC50 (nM) for IL-1β release inhibition |

| 51 | Adamantan-1-yl | 4.9 | 1.3 |

| 52 | Adamantan-2-yl | 13 | 9.2 |

Data sourced from Lee et al. (2012).[5]

Experimental Protocol: P2X7 Receptor Antagonism Assay (Ethidium Bromide Uptake)

This protocol is based on the methodology used to assess P2X7 receptor antagonism in HEK293 cells stably expressing the human P2X7 receptor (hP2X7-HEK293).[5]

-

Cell Culture: Maintain hP2X7-HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

-

Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., a 2,5-dichloro-4-hydroxypyridine derivative) in DMSO. Serially dilute the compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.

-

Assay Procedure: a. Wash the cells twice with assay buffer. b. Add 50 µL of the diluted test compound or vehicle control to the wells and incubate for 15 minutes at 37°C. c. Prepare a solution containing the P2X7R agonist (e.g., 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate, BzATP) and a fluorescent dye that enters through the P2X7 pore (e.g., ethidium bromide, EtBr). d. Add 50 µL of the agonist/dye solution to each well to achieve a final concentration that elicits a submaximal response (e.g., 100 µM BzATP and 25 µM EtBr). e. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) every minute for 30 minutes using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of dye uptake (slope of the fluorescence versus time curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the P2X7R Antagonism Workflow

Caption: Workflow for P2X7R antagonism assay.

Anticancer Potential via Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[7] Their overexpression is implicated in the pathogenesis of various cancers, making them a key target for anticancer drug development.[7] A common feature of many HDAC inhibitors is a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site.

Mechanistic Insights and the Role of the Hydroxypyridone Scaffold

The 4-hydroxypyridine scaffold, particularly in its tautomeric 4-pyridone form, is an effective zinc chelator. This property has been exploited in the design of HDAC inhibitors. Research on 3-hydroxypyridin-2-thione (3-HPT), a structurally related scaffold, has shown that it can act as a bidentate ZBG, leading to selective inhibition of certain HDAC isoforms, such as HDAC6 and HDAC8, while being inactive against HDAC1.[8][9] This selectivity is highly desirable as it may lead to a better side-effect profile compared to pan-HDAC inhibitors.

The 2,5-dichloro-4-hydroxypyridine core is a promising candidate for the development of novel HDAC inhibitors. The 4-pyridone tautomer can serve as the ZBG, while the dichlorinated pyridine ring can be further functionalized to interact with the surface recognition region of the HDAC active site, thereby conferring potency and selectivity.

Quantitative Data from a 3-Hydroxypyridin-2-thione Analog

The following table presents data for the parent 3-HPT scaffold, demonstrating its potential as a selective HDAC inhibitor.[10]

| Compound | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |

| 3-HPT | > 100,000 | 681 | 3675 |

Data sourced from Patil et al. (2013).[10]

Experimental Protocol: In Vitro HDAC Inhibition Assay

This is a generalized protocol for a fluorometric HDAC inhibition assay.

-

Reagents:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, or HDAC8).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent).

-

Test compound (2,5-dichloro-4-hydroxypyridine derivative) and a known HDAC inhibitor (e.g., SAHA) as a positive control.

-

-

Assay Procedure: a. In a 96-well black plate, add the HDAC assay buffer. b. Add the test compound at various concentrations. c. Add the recombinant HDAC enzyme and incubate for 10 minutes at 37°C to allow for compound binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate the plate for a defined period (e.g., 60 minutes) at 37°C. f. Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15 minutes at 37°C. g. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percent inhibition for each concentration of the test compound relative to the no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the HDAC Inhibition Mechanism

Caption: Mechanism of HDAC inhibition.

Antimicrobial Activity

The pyridine scaffold is a component of many antimicrobial agents.[11] Derivatives of 4-pyridone have shown promise as antibacterial agents, with some acting as inhibitors of essential bacterial enzymes.[12]

Potential Mechanism: FabI Inhibition

Enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibiotics.[12] Certain 4-pyridone derivatives have been identified as potent inhibitors of FabI, particularly in Staphylococcus aureus.[12] The 2,5-dichloro-4-hydroxypyridine scaffold, with its 4-pyridone tautomer, could potentially bind to the active site of FabI, disrupting fatty acid synthesis and leading to bacterial cell death. The dichloro substitutions could enhance binding affinity and improve cell permeability.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[13]

-

Bacterial Strains and Media: Use relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and appropriate growth media (e.g., Mueller-Hinton Broth).

-

Compound Preparation: Prepare a stock solution of the 2,5-dichloro-4-hydroxypyridine derivative in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the broth medium.

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the MIC Determination Workflow

Caption: Workflow for MIC determination.

Conclusion and Future Directions

The 2,5-dichloro-4-hydroxypyridine scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. Based on robust evidence from structurally related compounds, derivatives of this scaffold are likely to exhibit potent anti-inflammatory effects through P2X7 receptor antagonism, anticancer activity via HDAC inhibition, and antibacterial properties, potentially through the inhibition of FabI.

Future research should focus on the synthesis of a library of 2,5-dichloro-4-hydroxypyridine derivatives with diverse substitutions at the remaining positions of the pyridine ring and at the hydroxyl group. Systematic screening of these compounds in the assays described in this guide will be crucial to establish definitive structure-activity relationships and to identify lead candidates for further optimization. The insights provided in this technical guide offer a solid foundation for initiating such drug discovery programs.

References

-

Lee, S. D., Cho, J. H., Jung, Y., Kim, J. H., Hien, T. T., Kang, K. W., Ko, H., & Kim, Y. C. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of medicinal chemistry, 55(8), 3687–3698. [Link]

-

Lee, S. D., Cho, J. H., Jung, Y., Kim, J. H., Hien, T. T., Kang, K. W., Ko, H., & Kim, Y. C. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of medicinal chemistry, 55(8), 3687–3698. [Link]

-

Patil, V., Oyelere, A. K., et al. (2013). Synthesis and Structure–Activity Relationship of 3-Hydroxypyridine-2-thione-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 56(24), 9969-9981. [Link]

-

Patil, V., Oyelere, A. K., et al. (2013). 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition. ACS Medicinal Chemistry Letters, 4(3), 323-327. [Link]

-

Patil, V., Oyelere, A. K., et al. (2013). 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition. ACS medicinal chemistry letters, 4(3), 323–327. [Link]

-

Patil, V., Oyelere, A. K., et al. (2013). 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition. Request PDF. [Link]

-

Suraweera, A., O'Byrne, K. J., & Richard, D. J. (2020). Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines. Scientific reports, 10(1), 10427. [Link]

-

Kim, Y., et al. (2007). Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus. The Journal of antibiotics, 60(2), 123–128. [Link]

-

Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British journal of pharmacology, 151(5), 571–579. [Link]

-

Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British journal of pharmacology, 151(5), 571–579. [Link]

-

Al-Otaibi, M. A. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific reports, 11(1), 22003. [Link]

-

North, R. A. (2007). Novel P2X7 receptor antagonists ease the pain. British journal of pharmacology, 151(5), 569–570. [Link]

-

Paul, A., et al. (2018). Ruthenium(II)/(III) complexes of 4-hydroxy-pyridine-2,6-dicarboxylic acid with PPh3/AsPh3 as co-ligand: Impact of oxidation state and co-ligands on anticancer activity in vitro. Dalton Transactions, 47(3), 856-871. [Link]

-

De Angelis, M., et al. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 27(21), 7247. [Link]

-

Wang, W., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 24(18), 3345. [Link]

-

Lee, H. J., et al. (2018). Modified 2,4-Diaryl-5H-indeno[1,2-b] pyridines with Hydroxyl and Chlorine Moiety: Synthesis, Anticancer Activity, and Structure-activity Relationship Study. ResearchGate. [Link]

-

Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. ResearchGate. [Link]

-

Ostrovska, H., et al. (2016). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. National Institutes of Health. [Link]

-

Asadi, M., et al. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian journal of pharmaceutical research : IJPR, 15(4), 747–755. [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3183. [Link]

-

Frei, A., et al. (2022). The Antimicrobial Properties of PdII− and RuII−pyta Complexes. Chemistry – A European Journal, 28(50), e202201389. [Link]

-

MDPI. (2022). The Design, Synthesis, and Biological Evaluation of Compounds with Medicinal Value. MDPI. [Link]

-

Dua, R., et al. (2022). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Bentham Science. [Link]

-

Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1), 1069. [Link]

-

Hiromura, M., et al. (2015). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. New Journal of Chemistry, 39(12), 9225-9234. [Link]

-

Bruno, O., et al. (2000). Synthesis and biological evaluation of 2,5-dihydropyrazolo[4,3-c]quinolin-3-ones. Bioorganic & medicinal chemistry letters, 10(23), 2661–2664. [Link]

-

Li, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

-

El-Sayed, M. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3169. [Link]

-

Al-Omar, M. A., et al. (2017). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 22(12), 2043. [Link]

-

G. S. S. N. K. De Silva, et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International journal of molecular sciences, 24(13), 11093. [Link]

Sources

- 1. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel P2X7 receptor antagonists ease the pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to 2,5-Dichloro-4-hydroxypyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloro-4-hydroxypyridine, a halogenated pyridine derivative with significant potential in medicinal chemistry and agrochemical development. While a definitive historical account of its initial discovery remains elusive in readily available literature, its synthesis and properties can be understood through the established principles of pyridine chemistry. This guide will explore its probable synthetic routes, delve into its physicochemical characteristics, including the crucial aspect of tautomerism, and discuss its current and potential applications as a key building block in the development of novel bioactive molecules.

Introduction: The Significance of Halogenated Pyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms onto this heterocyclic core profoundly influences its physicochemical and biological properties. Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a critical tool in drug design and the development of new crop protection agents.[2][3] 2,5-Dichloro-4-hydroxypyridine, with its specific substitution pattern, presents a unique combination of reactive sites and electronic properties, rendering it a valuable intermediate for further chemical elaboration.

Historical Context and Plausible Discovery

While a singular, seminal paper detailing the first synthesis of 2,5-dichloro-4-hydroxypyridine is not readily apparent in historical chemical literature, its discovery can be contextualized within the broader exploration of pyridine chemistry. The systematic investigation of pyridine and its derivatives began in the mid-19th century, with significant advancements in synthesis and functionalization occurring throughout the 20th century.

It is highly probable that 2,5-dichloro-4-hydroxypyridine was first synthesized and characterized as part of systematic studies on the halogenation of hydroxypyridines or the hydroxylation of dichloropyridines. The chemistry required for its synthesis is based on well-established reactions that were developed during this period of intense research into heterocyclic compounds.

Synthesis and Mechanistic Insights

The synthesis of 2,5-dichloro-4-hydroxypyridine can be approached through several logical pathways, primarily involving the construction and subsequent functionalization of the pyridine ring or the direct modification of a pre-existing pyridine scaffold.

Proposed Synthetic Pathway: From 2,5-Dihydroxypyridine

A plausible and efficient route to 2,5-dichloro-4-hydroxypyridine likely involves the selective chlorination of a dihydroxypyridine precursor. A relevant patent for the synthesis of 2,5-dichloropyridine describes the use of 2,5-dihydroxypyridine as a key intermediate. This precursor can be synthesized through a condensation reaction followed by cyclization.

Experimental Protocol (Hypothetical):

-

Synthesis of 2,5-Dihydroxypyridine:

-

A diester of maleic acid is reacted with nitromethane in the presence of a base to yield a nitro-containing intermediate.

-

This intermediate undergoes hydrogenation and subsequent cyclization to form 2,5-dihydroxypyridine. The choice of catalyst (e.g., Palladium on carbon) and reaction conditions (temperature, pressure) are critical for efficient cyclization.

-

-

Chlorination of 2,5-Dihydroxypyridine:

-

2,5-Dihydroxypyridine is treated with a controlled amount of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

The reaction temperature and stoichiometry of the chlorinating agent would need to be carefully optimized to achieve selective monochlorination at the 4-position, followed by chlorination at the 2-position, while preserving the hydroxyl group at the 4-position (or its tautomeric equivalent). The inherent reactivity of the pyridine ring positions, influenced by the existing hydroxyl groups, will dictate the regioselectivity of the chlorination.

-

Physicochemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 847664-65-7 | [2] |

| Molecular Formula | C₅H₃Cl₂NO | [2] |

| Molecular Weight | 163.99 g/mol | [2] |

| Appearance | Likely a solid at room temperature | General knowledge |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atoms and the electronic nature of the hydroxyl/oxo group.

-

¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts of the carbons bearing the chlorine and hydroxyl/oxo groups would be significantly different from the others.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, showing characteristic M, M+2, and M+4 peaks in a specific ratio, would confirm the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by bands corresponding to O-H stretching (if in the hydroxypyridine form), N-H stretching (if in the pyridone form), C=O stretching (in the pyridone form), and C-Cl stretching.

Tautomerism: A Critical Consideration

A crucial aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyrid-4-one form.

The position of this equilibrium is highly dependent on the solvent, temperature, and pH. In polar solvents, the pyridone (keto) form is generally favored, while in the gas phase or non-polar solvents, the hydroxypyridine (enol) form can be more prevalent.[4] This tautomerism is a critical consideration for its reactivity and its interactions with biological targets, as the two forms present different hydrogen bonding capabilities and electronic distributions.

Applications in Drug Development and Agrochemicals

While specific, commercialized drugs or agrochemicals directly containing the 2,5-dichloro-4-hydroxypyridine moiety are not widely documented, its potential as a key intermediate is significant. The presence of two chlorine atoms and a hydroxyl group provides multiple handles for further synthetic transformations.

As a Scaffold in Medicinal Chemistry

The dichloro-substituted pyridine ring can serve as a core structure for the synthesis of more complex molecules with potential therapeutic activity. The chlorine atoms can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

For example, the 2,5-disubstituted pyridine motif has been explored for the development of ligands for various receptors, including serotonin receptors.[5] The specific electronic properties conferred by the chlorine and hydroxyl groups in 2,5-dichloro-4-hydroxypyridine could be exploited to fine-tune the binding affinity and selectivity of such ligands.

Potential in Agrochemical Synthesis

Trifluoromethylpyridines are a prominent class of agrochemicals, and their synthesis often involves chlorinated pyridine intermediates.[2][3] 2,5-Dichloro-4-hydroxypyridine could serve as a precursor for the synthesis of novel herbicides or fungicides. The hydroxyl group can be converted to other functionalities, and the chlorine atoms can be either retained for their electronic effects or replaced in subsequent synthetic steps.

Safety and Handling

Conclusion

2,5-Dichloro-4-hydroxypyridine represents a valuable, albeit not widely documented, building block for synthetic chemistry. Its probable synthesis from readily available starting materials and the versatility offered by its functional groups make it an attractive intermediate for the development of novel pharmaceuticals and agrochemicals. A deeper understanding of its reactivity, particularly in the context of its tautomeric equilibrium, will be crucial for unlocking its full potential in these fields. Further research into the synthesis and applications of this compound is warranted and could lead to the discovery of new and important bioactive molecules.

References

-

4-Pyridone. In Wikipedia; 2023. [Link]

-

Fujikawa, K., Yamada, T., & Saki, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 144-156. [Link]

-

MedChemComm. In Wikipedia; 2023. [Link]

-

Tetrahedron letter. (2013). ResearchGate. [Link]

-

Bioorganic & medicinal chemistry letters. VIVO. [Link]

-

NLM Catalog Result. NCBI. [Link]

-

The Journal of Organic Chemistry Vol. 71 No. 22. ACS Publications. [Link]

-

Read High-Impact Research from The Journal of Organic Chemistry. ACS Axial. [Link]

-

2013 Bioorganic & Medicinal Chemistry Letters. (2013). ResearchGate. [Link]

-

Tetrahedron Letters. (2013). ResearchGate. [Link]

-

Fujikawa, K., Yamada, T., & Saki, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]

-

MedChemComm. RSC Publishing. [Link]

-

Tetrahedron Letters 55 (2014) 5236-5240. Scribd. [Link]

-

MedChemComm. RSC Publishing. [Link]

- Process for preparing 4-hydroxypyridines.

-

Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. [Link]

-

Wilson, K. J., et al. (2007). 2,5-Disubstituted pyridines: the discovery of a novel series of 5-HT2A ligands. Bioorganic & medicinal chemistry letters, 17(9), 2643–2648. [Link]

- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]

-

A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Preprints.org. [Link]

- Method for producing 2,5-dihydroxypyridine and bacteria producing 2,5-dihydroxypyridine.

-

A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[2][4][6]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. PubMed. [Link]

-

Bioorganic & medicinal chemistry letters Journal. Scholars@UToledo. [Link]

-

The Discovery of Pyridinium 1,2,4-Triazines with Enhanced Performance in Bioconjugation Reactions. ResearchGate. [Link]

-

Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. [Link]

- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- HERBICIDAL COMPOSITIONS WITH 4-AMINO-3-CHLORO-6.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,5-Disubstituted pyridines: the discovery of a novel series of 5-HT2A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MedChemComm - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic Guide to 2,5-Dichloro-4-hydroxypyridine: Structure, Tautomerism, and Predicted Spectral Data

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 2,5-Dichloro-4-hydroxypyridine (Molecular Formula: C₅H₃Cl₂NO, Molecular Weight: 163.99 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. In the absence of extensive published experimental spectra for this specific molecule, we leverage fundamental spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for the structural elucidation and characterization of this compound.

Molecular Structure and Tautomeric Considerations

A critical feature of 4-hydroxypyridine and its derivatives is the existence of a tautomeric equilibrium between the aromatic alcohol (enol) form and the pyridin-4-one (keto) form. This equilibrium is highly sensitive to the molecule's environment, such as the solvent and physical state.

-

2,5-Dichloro-4-hydroxypyridine (Enol Form): Possesses a fully aromatic pyridine ring with a hydroxyl substituent.

-

2,5-Dichloro-1H-pyridin-4-one (Keto Form): Features a pyridone ring with a carbonyl group and an N-H bond.

Studies on related compounds, like 4-pyridone itself, indicate that the keto tautomer is generally favored in polar solvents and the solid state, while the enol form can become more significant in the gas phase or in non-polar solvents.[1][2] Therefore, any spectroscopic analysis must consider the potential presence of both tautomers, whose distinct functional groups will give rise to different spectral signatures.

Caption: Tautomeric equilibrium of 2,5-Dichloro-4-hydroxypyridine.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. The predicted spectra for 2,5-Dichloro-4-hydroxypyridine are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, revealing two signals for the ring protons and one for the exchangeable proton (either O-H or N-H). The chemical environment dictates the precise chemical shifts.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hydroxypyridine Form) | Assignment (Pyridone Form) | Rationale |

|---|---|---|---|---|---|

| ~8.0 - 8.4 | Singlet (s) | 1H | H-6 | H-6 | Deshielded by adjacent nitrogen and chlorine atom. |

| ~7.2 - 7.6 | Singlet (s) | 1H | H-3 | H-3 | Influenced by adjacent chlorine and oxygen-bearing carbon. |

| Variable (Broad) | Singlet (s, broad) | 1H | OH | NH | Chemical shift is concentration and solvent dependent; signal will exchange with D₂O. |

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial. It readily dissolves the compound and, importantly, its deuterated form allows for the unambiguous identification of the exchangeable O-H or N-H proton via a D₂O shake experiment. The broadness of this signal is due to chemical exchange and hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dichloro-4-hydroxypyridine in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Confirmation: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum to confirm the disappearance of the O-H or N-H signal.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display five distinct signals, corresponding to the five carbon atoms in the pyridine ring. The chemical shift of C-4 is particularly diagnostic for determining the dominant tautomeric form.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Tautomer Form | Rationale |

|---|---|---|---|

| ~175 | C-4 | Pyridone | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~158 | C-4 | Hydroxypyridine | Carbon bearing a hydroxyl group in an aromatic ring is deshielded, but less so than a carbonyl. |

| ~145-150 | C-2 / C-6 | Both | Carbons adjacent to the electronegative nitrogen atom are significantly deshielded. |

| ~130-135 | C-5 | Both | Carbon atom bearing a chlorine substituent. |

| ~110-115 | C-3 | Both | Shielded relative to other ring carbons, but influenced by adjacent chloro- and oxygen-bearing carbons. |

Expertise in Interpretation: The key differentiator between tautomers lies in the C-4 chemical shift. A signal appearing around 175 ppm would be strong evidence for the predominance of the pyridone form, whereas a signal around 158 ppm would indicate the hydroxypyridine form.[3][4][5]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for identifying functional groups and will be instrumental in distinguishing between the hydroxypyridine and pyridone tautomers. The presence or absence of a strong carbonyl (C=O) absorption is the most telling feature.

Predicted Key IR Absorptions (cm⁻¹)

| Predicted Frequency Range (cm⁻¹) | Assignment | Tautomer Form | Rationale |

|---|---|---|---|

| 3200 - 3600 (broad) | O-H stretch | Hydroxypyridine | Characteristic broad absorption for a hydrogen-bonded hydroxyl group. |

| 3300 - 3500 | N-H stretch | Pyridone | Typical stretching frequency for an N-H bond in a lactam structure. |

| 1650 - 1690 (strong) | C=O stretch | Pyridone | A strong, sharp absorption in this region is definitive evidence for the keto tautomer.[6] |

| 1500 - 1650 | C=C / C=N stretches | Both | Aromatic ring vibrations. |

| 1200 - 1300 | C-O stretch | Hydroxypyridine | Stretching vibration of the carbon-oxygen single bond. |

| 600 - 800 | C-Cl stretches | Both | Carbon-chlorine bond vibrations. |

Trustworthiness Through Self-Validation: The IR spectrum provides a self-validating system. If a strong C=O stretch is observed, the presence of a broad O-H stretch should be minimal, and an N-H stretch should be present, confirming the pyridone structure. Conversely, the absence of a strong C=O peak and the presence of a prominent broad O-H signal would confirm the hydroxypyridine form.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument's software will automatically generate the transmittance or absorbance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern. The isotopic signature of the two chlorine atoms will be a defining characteristic.

Rationale for Prediction: Under Electron Ionization (EI), the molecule will be ionized to form a molecular ion (M⁺•). The natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will result in a characteristic cluster of peaks for any chlorine-containing fragment. For a fragment with two chlorine atoms, the expected isotopic pattern for M⁺, M+2, and M+4 peaks will have a relative intensity ratio of approximately 9:6:1.

Predicted MS Fragmentation Data

| m/z Value | Proposed Fragment | Isotopic Pattern | Rationale |

|---|---|---|---|

| 163, 165, 167 | [C₅H₃Cl₂NO]⁺• (M⁺•) | 9:6:1 ratio | Molecular ion peak cluster. |

| 135, 137, 139 | [C₅H₂Cl₂N]⁺• | 9:6:1 ratio | Loss of CO from the pyridone tautomer. |

| 128, 130 | [C₅H₃ClNO]⁺• | 3:1 ratio | Loss of a chlorine radical (•Cl). |

| 100, 102 | [C₅H₂ClN]⁺• | 3:1 ratio | Loss of CO from the [M-Cl]⁺ fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of 2,5-Dichloro-4-hydroxypyridine relies on the synergistic interpretation of all spectroscopic data. No single technique provides the complete picture, but together they offer unambiguous proof of structure.

Sources

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 3. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. testbook.com [testbook.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Tautomeric Equilibrium of 2,5-Dichloro-4-hydroxypyridine

Executive Summary

The tautomeric equilibrium between hydroxy- and oxo-forms of heterocyclic compounds is a cornerstone of physical organic chemistry with profound implications in medicinal chemistry, materials science, and chemical synthesis. This guide provides a detailed examination of the tautomerism of 2,5-dichloro-4-hydroxypyridine, a molecule where the interplay of aromaticity, substituent effects, and solvent interactions dictates its predominant form. We will delve into the fundamental principles governing the equilibrium between the 2,5-dichloro-4-hydroxypyridine (enol/lactim) and the 2,5-dichloro-1H-pyridin-4-one (keto/lactam) tautomers. This document outlines robust experimental and computational methodologies for characterizing and quantifying this equilibrium, offering researchers a comprehensive framework for their own investigations. The causality behind protocol design, the interpretation of spectroscopic data, and the practical implications of tautomerism are emphasized to provide field-proven insights for professionals in drug development and chemical research.

Part 1: Foundational Principles of Pyridinol-Pyridone Tautomerism

Tautomerism, the chemical equilibrium between readily interconvertible structural isomers, is a critical concept in understanding the behavior of many organic molecules. In heteroaromatic systems like pyridine, the tautomerism between a hydroxyl-substituted form (a pyridinol) and its corresponding N-H keto form (a pyridone) is of particular significance.[1] While the hydroxypyridine form preserves the classical aromaticity of the pyridine ring, the pyridone form benefits from a strong carbon-oxygen double bond and amide-like resonance.[2][3]

For the parent 4-hydroxypyridine, the equilibrium overwhelmingly favors the 4-pyridone tautomer in the solid state and in polar solvents.[3][4][5] This preference is driven by factors including intermolecular hydrogen bonding, which is more favorable in the amide-like pyridone structure, and the stabilization afforded by polar solvents to the more polar pyridone tautomer.[2][6][7] In the gas phase, however, the hydroxy form can be the dominant species.[3][4][5][8]

The subject of this guide, 2,5-dichloro-4-hydroxypyridine, introduces electron-withdrawing chloro-substituents, which modulate the electronic properties of the ring and can influence the position of the tautomeric equilibrium.[9] Understanding this specific equilibrium is vital, as the dominant tautomer will present different hydrogen bonding capabilities, molecular recognition patterns, and reactivity profiles.

Caption: Tautomeric equilibrium of 2,5-dichloro-4-hydroxypyridine.

Part 2: The Tautomeric Equilibrium: Driving Forces

The position of the equilibrium for 2,5-dichloro-4-hydroxypyridine is a delicate balance of several competing factors.

-

Aromaticity vs. Amide Resonance: The hydroxypyridine form is a fully aromatic sextet. The pyridone form disrupts this seamless aromaticity but gains significant stability from amide resonance, where the nitrogen lone pair delocalizes into the carbonyl group.[2] The charge-separated resonance contributor of the pyridone is aromatic and places the negative charge on the electronegative oxygen atom, making it a major contributor to the hybrid structure.[3]

-

Substituent Effects: The two chlorine atoms are strongly electron-withdrawing through induction. This effect reduces the electron density in the ring, potentially influencing the basicity of the nitrogen and the acidity of the hydroxyl/N-H protons, thereby subtly shifting the equilibrium. Computational studies on substituted pyridones have shown that inductive effects can modulate the equilibrium position.[9]

-

Solvent Effects: This is arguably the most critical external factor. The pyridone tautomer is significantly more polar than the hydroxypyridine form.[10] Consequently, polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO, acetonitrile) will preferentially solvate and stabilize the pyridone form, shifting the equilibrium in its favor.[5][6][7][11] In nonpolar solvents (e.g., cyclohexane, carbon tetrachloride), the less polar hydroxypyridine form becomes more competitive, and both tautomers may coexist in significant amounts.[5][6][11]

For 2,5-dichloro-4-hydroxypyridine, as with the unsubstituted parent compound, the 2,5-dichloro-1H-pyridin-4-one (keto) form is expected to be the predominant tautomer in most common laboratory conditions, particularly in solution and in the solid state.

Part 3: Experimental and Computational Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for a definitive characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is a powerful tool for distinguishing between tautomers because the chemical environments of the nuclei (especially ¹H and ¹³C) are distinct in each form. The choice of solvent is critical; deuterated solvents that mimic the environments of interest (e.g., DMSO-d₆ for polar aprotic, CDCl₃ for less polar, D₂O for aqueous) should be used. DMSO-d₆ is particularly useful as it solubilizes both polar and nonpolar compounds well and its high boiling point allows for variable temperature studies.

Expected Spectral Features:

| Nucleus | Hydroxypyridine Form (Predicted) | Pyridone Form (Predicted) | Rationale for Difference |

| ¹H Ring Protons | ~8.0-8.5 ppm (α to N), ~7.0-7.5 ppm (β to N) | ~7.5-8.0 ppm (α to N-H), ~6.5-7.0 ppm (β to C=O) | The pyridone ring is more electron-rich, leading to upfield (lower ppm) shifts for the ring protons compared to the more aromatic hydroxypyridine. |

| ¹H Labile Proton | ~9.0-13.0 ppm (broad, O-H ) | ~11.0-14.0 ppm (broad, N-H ) | The N-H proton of the pyridone is typically deshielded and often appears as a broad singlet at a low field. |

| ¹³C Carbonyl | Not present | ~170-180 ppm | The presence of a signal in this region is a definitive marker for the pyridone tautomer. |

| ¹³C C-O Carbon | ~160-170 ppm | Not present | The C-O signal in the hydroxypyridine form is significantly downfield due to the direct attachment of oxygen. |

Self-Validating Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve ~5-10 mg of 2,5-dichloro-4-hydroxypyridine in 0.7 mL of anhydrous DMSO-d₆. Rationale: Anhydrous solvent is used to minimize H/D exchange with the labile N-H/O-H proton.

-

Instrument Setup: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for quantitative integration if needed.

-

Data Acquisition: Record the spectrum at 25 °C.

-

Variable Temperature (VT) Analysis (Optional but Recommended): Acquire additional spectra at elevated temperatures (e.g., 50 °C, 75 °C, 100 °C). Rationale: If both tautomers are present, changing the temperature may shift the equilibrium, providing thermodynamic data. It can also sharpen broad peaks from exchange.

-

Data Analysis: Integrate the signals corresponding to the ring protons of each identified tautomer. The ratio of the integrals will provide the equilibrium constant (K_t) under those conditions. Look for a broad signal in the 11-14 ppm region, which is highly indicative of the N-H proton of the pyridone form.

UV-Vis Spectroscopy

Expertise & Causality: The two tautomers possess different chromophoric systems. The hydroxypyridine form has a benzenoid-like π-system, while the pyridone form has a conjugated enone-like system. These differences result in distinct absorption maxima (λ_max). This technique is particularly sensitive for detecting minor tautomers and studying solvent effects.[12][13]

-

2,5-dichloro-4-hydroxypyridine (predicted λ_max): ~270-280 nm

-

2,5-dichloro-1H-pyridin-4-one (predicted λ_max): ~290-310 nm or longer wavelength. Rationale: The extended conjugation in the pyridone form typically leads to a bathochromic (red) shift compared to the hydroxypyridine form.[12]

Self-Validating Experimental Protocol (Solvent Study):

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent that dissolves it well, such as methanol.

-

Sample Preparation: Prepare a series of dilute solutions (~10⁻⁴ to 10⁻⁵ M) in different solvents (e.g., cyclohexane, acetonitrile, water). Rationale: Using a range of solvents with varying polarities will demonstrate the shift in equilibrium.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm against a solvent blank.

-

Data Analysis: Compare the λ_max and the shape of the absorption bands across the different solvents. A shift to longer wavelengths and an increase in the intensity of the corresponding band in more polar solvents is strong evidence for the stabilization of the pyridone tautomer.

Computational Chemistry

Expertise & Causality: In silico calculations, particularly using Density Functional Theory (DFT), provide invaluable insights into the intrinsic stability of the tautomers in the gas phase and the effects of solvation.[11][14] By calculating the Gibbs free energy (ΔG) of each tautomer, one can predict the equilibrium constant.

Workflow for Computational Analysis:

-

Structure Optimization: Build the 3D structures of both the hydroxypyridine and pyridone tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: This provides the relative energies of the tautomers in the gas phase. Ab initio calculations have suggested that 4-hydroxypyridine is more stable than 4-pyridone in the gas phase.[8][15]

-

Solvation Modeling: To simulate solution-phase behavior, re-run the energy calculations using a continuum solvation model like the Polarizable Continuum Model (PCM). Select different solvents within the model (e.g., water, DMSO) to predict how the equilibrium will shift.[10]

Caption: Integrated workflow for tautomer analysis.

Part 4: Implications in Research and Drug Development

The predominance of the pyridone tautomer has significant consequences:

-

Hydrogen Bonding: The pyridone form has distinct hydrogen bond donor (N-H) and acceptor (C=O) sites. This is fundamentally different from the hydroxypyridine's donor (O-H) and acceptor (ring N) sites. In drug design, this dictates the possible interactions with a protein's active site.

-

Crystal Packing: In the solid state, the strong N-H---O=C hydrogen bonds of the pyridone form will dominate the crystal lattice, influencing polymorphism, solubility, and bioavailability.[6][7]

-

Reactivity: The chemical reactivity of the two tautomers differs. For example, the pyridone is susceptible to N-alkylation, while the hydroxypyridine is susceptible to O-alkylation. The observed reaction product is often determined by which tautomer is present under the reaction conditions.

Conclusion

The tautomeric landscape of 2,5-dichloro-4-hydroxypyridine is dominated by the 2,5-dichloro-1H-pyridin-4-one form in condensed phases (solution and solid state). This preference is driven by the stabilizing effects of amide resonance and intermolecular interactions, particularly hydrogen bonding, which are strongly favored in polar environments. While the hydroxypyridine tautomer may have a greater presence in the gas phase or in highly nonpolar solvents, for most practical applications in chemistry and pharmacology, the compound should be considered and modeled as the pyridone. A rigorous analytical approach, combining high-resolution NMR, solvent-dependent UV-Vis spectroscopy, and DFT calculations, provides a robust and self-validating framework for the complete characterization of this and related tautomeric systems.

References

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH). Available at: [Link]

-

Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

4-Pyridone. (n.d.). Wikipedia. Available at: [Link]

-

4-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Available at: [Link]

-

Scanio, C. J., & Schlegel, H. B. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society. Available at: [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D. Available at: [Link]

-

The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (2023). AIP Publishing. Available at: [Link]

-

Stability of 4-pyridone vs 4-pyridinol. (2019). Chemistry Stack Exchange. Available at: [Link]

-

Fujimoto, A., & Inuzuka, K. (1984). Fluorescence Spectroscopic Detection of the Pyridinol form in Tautomeric 2(1H)-Pyridones. RSC Publishing. Available at: [Link]

-

Barone, V., & Adamo, C. (n.d.). Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone. ACS Publications. Available at: [Link]

-

Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University. Available at: [Link]

-

Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. (n.d.). RSC Publishing. Available at: [Link]

-

2-Pyridone. (n.d.). Wikipedia. Available at: [Link]

-

Gomaa, M. A., & El-Askalany, A. H. (2002). Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Is a tautomer's stability compared with reference to its initial compound. (2020). Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 9. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. wuxibiology.com [wuxibiology.com]

- 11. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence spectroscopic detection of the pyridinol form in tautomeric 2(1H)-pyridones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

2,5-Dichloro-4-hydroxypyridine structural analogues and derivatives

An In-depth Technical Guide to 2,5-Dichloro-4-hydroxypyridine: Structural Analogues, Derivatives, and Applications

Foreword: The Versatile Pyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and capacity for functionalization allow for the fine-tuning of physicochemical and biological characteristics, making it a privileged scaffold in drug discovery.[3] This guide focuses on a specific, highly functionalized member of this family: 2,5-dichloro-4-hydroxypyridine. We will delve into its chemistry, explore the synthesis and biological activities of its analogues and derivatives, and provide field-proven insights for researchers and drug development professionals.

Section 1: The Core Moiety: 2,5-Dichloro-4-hydroxypyridine

2,5-Dichloro-4-hydroxypyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis.[4] Its structure, featuring two chlorine atoms and a hydroxyl group, provides multiple reactive sites for further chemical modification.

Chemical Properties

A clear understanding of the fundamental properties of the core molecule is essential before exploring its derivatives.

| Property | Value | Source(s) |

| CAS Number | 847664-65-7; 343781-57-7 | [5][6][7][8] |

| Molecular Formula | C₅H₃Cl₂NO | [5][7] |

| Molecular Weight | ~163.99 g/mol | [5] |

| Appearance | Light brown to off-white powder | [9] |

| Key Applications | Organic synthesis intermediate, pharmaceutical intermediate | [4] |

The presence of electron-withdrawing chlorine atoms and an electron-donating hydroxyl group creates a unique electronic profile, influencing the reactivity of the pyridine ring and paving the way for diverse synthetic transformations.

Section 2: Synthesis of the Pyridine Core and its Derivatives

The construction of the substituted pyridine ring is a foundational aspect of this field. Methodologies range from classic condensation reactions to modern transition-metal-catalyzed approaches, each selected based on desired substitution patterns, efficiency, and substrate compatibility.[10][11]

General Synthetic Strategies

Several robust methods exist for pyridine synthesis:

-

Hantzsch Dihydropyridine Synthesis : A classic multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, typically followed by an oxidation step.[3]

-

Bohlmann-Rahtz Pyridine Synthesis : This method involves the condensation of an enamine with an alkynone, followed by cyclodehydration to form the pyridine ring.[10]

-

Transition-Metal-Catalyzed Synthesis : Modern approaches often use palladium or rhodium catalysts to construct the pyridine ring with high efficiency and regioselectivity from precursors like α,β-unsaturated oximes and alkenes.[10]

-

One-Pot Multi-component Reactions : These reactions are highly efficient and atom-economical, combining three or more reactants in a single step to rapidly generate complex, functionalized pyridines.[3]

Experimental Protocol: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives

This protocol exemplifies an efficient, environmentally conscious approach to generating complex pyridine structures, which can be adapted for creating analogues of our core topic. The use of an ionic liquid as the reaction medium often leads to high yields and simplifies the procedure.[10]

Objective: To synthesize a fused pyridine derivative in a single, efficient step.

Methodology:

-

Reaction Setup: Charge a dry 50 mL flask with an appropriate aldehyde (1 mmol), an acyl acetonitrile (e.g., benzoylacetonitrile, 1 mmol), an electron-rich amino heterocycle (1 mmol), and 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).

-

Reaction Execution: Stir the reaction mixture at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 to 7 hours.

-

Product Isolation: Upon completion, add 50 mL of water to the flask. This will cause the solid product to precipitate.

-

Purification: Collect the solid by filtration and wash thoroughly with water. The crude product can then be purified by recrystallization from ethanol to yield the final fused pyridine derivative.[10]

Data Presentation: Representative Yields

| Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Time (h) | Yield (%) |

| Benzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 92 |

| 4-Chlorobenzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 95 |

| 4-Nitrobenzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 5 | 90 |

| Benzaldehyde | Benzoylacetonitrile | 6-aminouracil | 5 | 94 |

| Data adapted from BenchChem Application Notes.[10] |

Causality Behind Experimental Choices:

-

Ionic Liquid ([bmim]Br): Chosen as a recyclable, non-volatile solvent that can also act as a catalyst, promoting the reaction while being environmentally benign compared to traditional organic solvents.

-

One-Pot Approach: This strategy significantly improves efficiency by reducing the number of synthetic steps, purification stages, and overall waste generation, which is crucial in both academic and industrial research.[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]